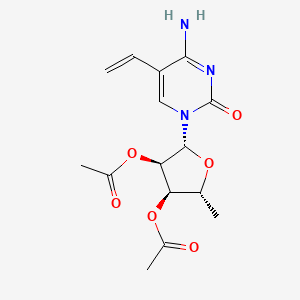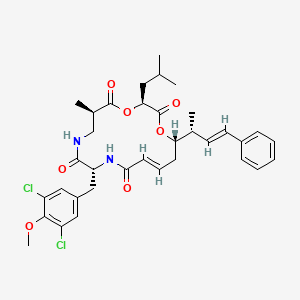
Cryptophycin 175
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cryptophycin 175 is a natural product found in Nostoc with data available.
Scientific Research Applications
1. Origin and Chemical Characteristics Cryptophycin 175, along with its analogues Cryptophycin 46 and 176, were identified as constituents of Nostoc sp. GSV 224. These cryptophycins differ in unit B of their structure, with Cryptophycin 175 being the O-methyl analogue of Cryptophycin 45. The stereochemistries of these analogues are established through synthesis, relating them to known cryptophycins (Subbaraju, Golakoti, Patterson, & Moore, 1997).
2. Anticancer Activity Cryptophycins, including Cryptophycin 175, exhibit potent anticancer properties. They target the tubulin protein, stabilizing microtubule dynamics at low concentrations and depolymerizing microtubules at higher concentrations. This activity makes them effective against multidrug-resistant (MDR) cancer cells. Their modular structure allows for synthetic adaptability, enabling focused structure-activity relationship studies (Eggen & Georg, 2002).
3. Tubulin Interaction and Microtubule Inhibition Cryptophycin 175 acts as an antimicrotubule agent, significantly depleting cellular microtubules. It's particularly effective against cells exhibiting drug resistance due to overexpression of P-glycoprotein. Its mode of action includes preventing microtubule formation and inducing mitotic arrest in cancer cells (Smith, Zhang, Mooberry, Patterson, & Moore, 1994).
4. Molecular Mechanism of Action Cryptophycin 175 disrupts the Vinca alkaloid site of tubulin, which is different from the mechanism of other antimitotic drugs. This disruption leads to the inhibition of microtubule polymerization, a key process in cell division and cancer progression (Smith & Zhang, 1996).
5. Synthetic Modifications for Antitumor Applications Recent research has focused on synthesizing modified cryptophycins, including Cryptophycin 175, to explore their potential as antitumor agents. The flexibility in their synthesis is attributed to the presence of amide and ester linkages, allowing for extensive structure-activity studies (Weiss, Sammet, & Sewald, 2013).
properties
Product Name |
Cryptophycin 175 |
|---|---|
Molecular Formula |
C35H42Cl2N2O7 |
Molecular Weight |
673.6 g/mol |
IUPAC Name |
(3S,6R,10R,13E,16S)-10-[(3,5-dichloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C35H42Cl2N2O7/c1-21(2)16-30-35(43)45-29(22(3)14-15-24-10-7-6-8-11-24)12-9-13-31(40)39-28(33(41)38-20-23(4)34(42)46-30)19-25-17-26(36)32(44-5)27(37)18-25/h6-11,13-15,17-18,21-23,28-30H,12,16,19-20H2,1-5H3,(H,38,41)(H,39,40)/b13-9+,15-14+/t22-,23-,28-,29+,30+/m1/s1 |
InChI Key |
WTWQLCDDGYJOLG-GAWFYVAGSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C(=C3)Cl)OC)Cl |
Canonical SMILES |
CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C(=C3)Cl)OC)Cl |
synonyms |
cryptophycin 175 cryptophycin-175 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)

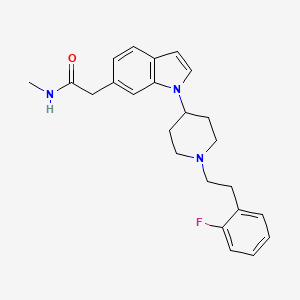
![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)
![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)
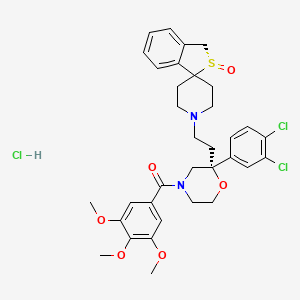

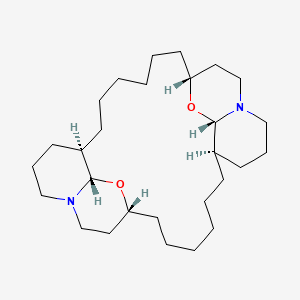


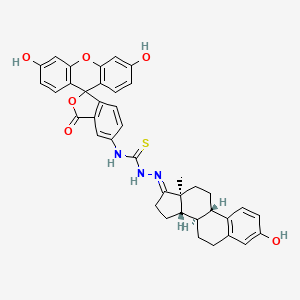
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)

